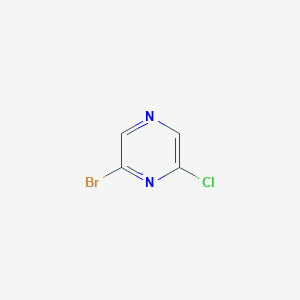

2-Bromo-6-chloropyrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAXEXBMDHIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590558 | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-07-6 | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloropyrazine

Halogenation Approaches to 2-Bromo-6-chloropyrazine Synthesis

Halogenation strategies are central to the synthesis of this compound. These methods can be broadly categorized into direct halogenation and sequential halogenation, with the latter being more common and effective.

Direct electrophilic halogenation of the unsubstituted pyrazine (B50134) core is generally challenging. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. acs.orgthieme-connect.com Consequently, attempts at direct bromination and chlorination often require harsh reaction conditions and tend to result in low yields and a mixture of polyhalogenated and isomeric products. google.comthieme-connect.de Research indicates that direct halogenation can yield less than 30% of the desired product and requires extensive purification to separate it from numerous byproducts.

A more controlled and higher-yielding approach involves a sequential process where the pyrazine precursor is first chlorinated and then brominated. This method allows for greater regioselectivity.

The initial step in the sequential synthesis often involves the chlorination of a pyrazine precursor using N-chlorosuccinimide (NCS). NCS is a mild and effective chlorinating agent for electron-rich and some heterocyclic systems. commonorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, a common starting material is a 3-aminopyrazine derivative. The chlorination is typically carried out in a solvent such as acetonitrile (B52724) at elevated temperatures, for instance, between 75-82°C. This targeted chlorination selectively introduces a chlorine atom onto the pyrazine ring.

Following chlorination, the bromination step is often accomplished through a diazotization-bromination reaction. The amino group on the chlorinated pyrazine intermediate is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as aqueous hydrobromic acid (HBr). smolecule.com The resulting diazonium intermediate is then subjected to bromide substitution, which introduces the bromine atom at the desired position. smolecule.com This reaction is typically performed at low temperatures (e.g., 0–5°C) to minimize the decomposition of the unstable diazonium salt.

Sequential Halogenation: Chlorination Followed by Bromination

Multi-step Synthesis from Amino Pyrazine Precursors

A robust and scalable method for producing halogenated pyrazines with high purity involves starting from amino pyrazine precursors. google.com This route offers superior control over the reaction and simplifies the purification process.

A well-documented, scalable process for preparing compounds like 2-amino-3-bromo-6-chloropyrazine (B112278), a related intermediate, begins with 3-aminopyrazine-2-carboxylate. google.combiosynce.com This multi-step synthesis includes:

Chlorination : The starting material, 3-aminopyrazine-2-carboxylate, is chlorinated with NCS in acetonitrile. This step has been reported to achieve yields as high as 92%. smolecule.com

Diazotization Bromination : The resulting 3-amino-6-chloropyrazine-2-carboxylate undergoes diazotization with sodium nitrite and aqueous HBr, followed by bromination. This step yields the 3-bromo-6-chloropyrazine-2-carboxylate intermediate with reported yields of around 87%. smolecule.com

Data Tables

Table 1: Reaction Conditions for Sequential Halogenation of 3-Aminopyrazine-2-carboxylate

| Step | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Chlorination | N-chlorosuccinimide (NCS) | Acetonitrile | 75–82 | 12 hours | 92 | smolecule.com |

| Diazotization Bromination | Sodium nitrite, Hydrobromic acid (HBr) | Acetic acid | 0–5 | 30 minutes | 87 | smolecule.com |

Table 2: Comparison of Synthetic Methodologies

| Method | Starting Material | Typical Yield (%) | Purification Difficulty | Key Advantages | Reference |

| Direct Halogenation | Pyrazine | <30 | High | Simpler in concept | |

| Sequential Halogenation | 3-Aminopyrazine derivative | Up to 92 (for intermediate) | Moderate | More controlled, fewer byproducts | |

| Multi-step Synthesis | 3-Aminopyrazine-2-carboxylate | Up to 95 (overall for related amine) | Low | High purity, scalable for industry | google.com |

Compound Names

Chlorination with N-chlorosuccinimide

The initial step in the synthesis is the chlorination of a 3-aminopyrazine derivative. N-chlorosuccinimide (NCS) is the preferred chlorinating agent for this reaction. google.com The reaction is typically carried out in a solvent such as acetonitrile at elevated temperatures, for instance, between 75-82°C. smolecule.com Using a stoichiometric amount of NCS (a 1:1 molar ratio with the starting material) is crucial to minimize the formation of byproducts. google.com This method has been shown to be highly efficient, with yields of the chlorinated intermediate, 3-amino-6-chloropyrazine-2-carboxylate, reaching up to 92%. smolecule.com

A comparative analysis of different chlorinating agents highlights the superiority of NCS in terms of yield and purity.

| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |

| N-chlorosuccinimide (NCS) | 82 | 92 | 99 |

| NaClO/H₂O₂ | 50 | 68 | 87 |

| Cl₂ | 25 | 54 | 91 |

| Table 1. Comparison of Chlorinating Agents for the Synthesis of 3-amino-6-chloropyrazine-2-carboxylate. |

Diazotization and Subsequent Bromination under Acidic Conditions

Following chlorination, the next key step is the conversion of the amino group to a diazonium salt, which is then substituted with bromine. This diazotization-bromination is performed under acidic conditions. The process involves treating the chlorinated intermediate with aqueous hydrobromic acid (HBr) and sodium nitrite (NaNO₂). smolecule.com

The reaction is typically conducted at low temperatures, between 0-5°C, to control the reactivity of the diazonium salt. google.com The use of 40% aqueous HBr has been found to be optimal for providing the necessary bromide ion concentration while ensuring handling safety. Sodium nitrite, usually in a molar ratio of 2.5 to 3.5 equivalents relative to the substrate, effectively facilitates the diazotization. google.com This step yields the 3-bromo-6-chloropyrazine-2-carboxylate intermediate with high efficiency, reportedly up to 87%. smolecule.com

Ester Hydrolysis for Final Product Formation

The final step in this synthetic sequence is the hydrolysis of the ester group to form the desired this compound. This reaction is carried out under basic conditions. Lithium hydroxide (B78521) (LiOH) is a commonly used base for this purpose, typically in a quantity of 1.2 to 2.0 equivalents. The hydrolysis is performed in a solvent mixture, such as water and tetrahydrofuran (B95107) (THF), at a controlled low temperature, for instance, between -5 to 5°C, to prevent potential side reactions like decarboxylation. This step has been reported to proceed with a yield of 89%.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are fine-tuned include the choice of reagents, solvent, temperature, and stoichiometric ratios. For instance, the selection of NCS as the chlorinating agent and its use in a 1:1 molar ratio are crucial for a clean reaction. google.com In the diazotization-bromination step, maintaining a low temperature (0-5°C) and controlling the amount of sodium nitrite are vital to prevent the formation of nitro byproducts. google.com For the ester hydrolysis, using lithium hydroxide at low temperatures ensures efficient conversion without degradation of the product.

Purification methods are also optimized to avoid the need for column chromatography, which can be costly and time-consuming on a large scale. Recrystallization of the intermediates at each stage has proven effective for achieving high purity. For example, solvent pairs like petroleum ether/ethyl acetate (B1210297) and hexane/ethyl acetate have been successfully used for the purification of intermediates.

Scalable Industrial Processes for this compound Production

The development of a scalable and cost-effective industrial process for the production of this compound is of significant interest due to its application as an important intermediate in the pharmaceutical industry. google.combiosynce.com

Process Development for Large-Scale Synthesis

A scalable process for preparing this compound has been developed, which is designed for ease of amplification and industrial production. google.com This process starts with 3-aminopyrazine-2-carboxylate and proceeds through the key steps of chlorination, diazotization-bromination, and hydrolysis. google.combiosynce.com The use of solid intermediates facilitates easier handling and storage during scale-up operations.

Comparison of Industrial Scalability and Cost-Effectiveness

The modern, multi-step synthesis of this compound offers significant advantages in terms of scalability and cost-effectiveness when compared to traditional methods, such as a one-step bromination of 2-amino-6-chloropyrazine. biosynce.com The traditional route often suffers from low yields (25-31%) and the formation of multiple byproducts, necessitating difficult purification by column chromatography, making it unsuitable for large-scale production. google.com

| Parameter | Traditional Method | Modern Method |

| Raw Material Cost | $12,400 | $8,200 |

| Labor Hours | 120 | 65 |

| Waste Disposal | $2,100 | $890 |

| Total Cost/kg | $14,500 | $9,090 |

| Table 2. Cost Comparison for the Production of 1 kg of 2-amino-3-bromo-6-chloropyrazine. |

This data, adapted from patent economic data, illustrates the substantial cost savings achievable with the modern, scalable process. The reduction in raw material costs, labor, and waste disposal makes the multi-step synthesis a more economically viable and environmentally friendly option for industrial production. google.com

Environmental and Safety Considerations in Industrial Synthesis

The industrial-scale synthesis of this compound necessitates a robust framework of environmental and safety protocols. The handling of halogenated heterocyclic compounds requires stringent control measures to mitigate risks to personnel and prevent environmental contamination. These considerations span from the selection of synthesis routes to waste stream management and regulatory adherence.

Key aspects of safe industrial handling involve comprehensive engineering controls, such as chemical fume hoods, and the mandatory use of personal protective equipment (PPE). chemsrc.com Protocols for accidental releases are critical, emphasizing containment, the use of appropriate cleanup materials, and adherence to disposal regulations. echemi.com Furthermore, the disposal of halogenated compounds must comply with strict regulations to minimize their environmental footprint. smolecule.com

Some synthetic methodologies are being developed with a focus on environmental friendliness and operational safety. These methods aim to replace expensive and highly toxic raw materials, like sodium cyanide, with lower-cost, less toxic alternatives, thereby reducing environmental pollution and the risk of personal injury, making the process more suitable for large-scale industrial production. google.com

Hazard Mitigation and Personal Protection

To ensure a safe operating environment, strict adherence to personal and operational safety protocols is essential. This includes avoiding the formation of dust and preventing contact with skin, eyes, and respiratory systems. echemi.com In the event of a fire, appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam should be used. chemsrc.comechemi.com

| Equipment | Standard/Specification | Purpose | Citation |

| Eye/Face Protection | Tightly fitting safety goggles (conforming to EN 166 (EU) or NIOSH (US)) | To protect eyes from splashes or dust. | echemi.com |

| Skin Protection | Chemical-impermeable, fire/flame-resistant gloves and clothing | To prevent skin contact with the chemical. Gloves must be inspected prior to use. | echemi.com |

| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation occurs. | echemi.com |

| General Hygiene | Wash hands after handling; launder contaminated clothing separately before reuse. | To prevent accidental ingestion and cross-contamination. | chemsrc.comapolloscientific.co.uk |

Spill and Waste Management

Effective management of spills and waste is critical to prevent environmental contamination and ensure workplace safety. In the case of a spill, personnel should be evacuated to a safe area, and all ignition sources must be removed. echemi.com

| Procedure | Description | Citation |

| Containment | Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter drains. | echemi.com |

| Cleanup | Mix with sand or other inert absorbent material. Use spark-proof tools and explosion-proof equipment for collection. | chemsrc.comechemi.com |

| Disposal | Collect and arrange for disposal in suitable, closed containers. Adhere to all appropriate local, state, and national laws and regulations. | chemsrc.comechemi.com |

| Environmental Protection | Discharge into the environment must be avoided. Contamination of drains or waterways must be reported to emergency services. | echemi.comapolloscientific.co.uk |

Regulatory Compliance

The synthesis, handling, and transportation of this compound are governed by a complex web of international and national regulations. rina.org Companies must ensure that all activities, from procurement and synthesis to shipping and disposal, comply with relevant controlled substance legislation to avoid significant penalties. chemaxon.com This includes adherence to regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging). rina.org Industrial facilities often maintain certifications like ISO 14001 for Environmental Management and ISO 45001 (or equivalent like GB/T28001) for occupational health and safety to demonstrate their commitment to sustainable and safe operations. lookchem.com

Reactivity and Reaction Mechanisms of 2 Bromo 6 Chloropyrazine

Nucleophilic Substitution Reactions of 2-Bromo-6-chloropyrazine

The electron-deficient nature of the pyrazine (B50134) ring facilitates nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the aromatic ring. In this compound, the two halogen atoms serve as potential leaving groups, leading to a variety of substitution products.

Replacement of Halogen Atoms by Diverse Nucleophiles

This compound can react with a range of nucleophiles, including amines and alkoxides, to yield substituted pyrazine derivatives. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring.

For instance, in the synthesis of precursors for organic electroluminescent devices, this compound has been shown to react with butyllithium (B86547) followed by dimethyl phthalate, indicating the feasibility of nucleophilic attack at one of the halogenated positions google.com. Another example from patent literature describes a copper-catalyzed reaction of this compound with 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one in the presence of potassium carbonate and trans-N,N-dimethylcyclohexane 1,2-diamine, showcasing the substitution of one of the halogens with a more complex amine-like nucleophile google.comgoogle.com.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile/Reagent System | Product Type | Reference |

| Butyllithium followed by Dimethyl Phthalate | Substituted Pyrazine | google.com |

| 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one / CuI / K2CO3 | N-Aryl Pyrazine Derivative | google.comgoogle.com |

Influence of Solvent Systems on Reaction Outcomes (e.g., DMSO)

The choice of solvent can significantly influence the rate and outcome of nucleophilic aromatic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are particularly effective in accelerating these reactions. DMSO can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) more "naked" and therefore more reactive. While specific studies detailing the effect of DMSO on the reactivity of this compound are not abundant in the readily available literature, the general principles of SNAr reactions suggest that DMSO would enhance the rate of substitution by increasing the effective nucleophilicity of the attacking species.

Regioselectivity and Stereoselectivity in Substitution Pathways

A key question in the nucleophilic substitution of this compound is regioselectivity: which of the two halogen atoms is preferentially replaced? The regioselectivity is determined by a combination of electronic and steric factors. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group. However, the electronegativity of chlorine is higher than that of bromine, which can make the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack.

The positions of the nitrogen atoms in the pyrazine ring also play a crucial role in activating the adjacent carbon atoms towards nucleophilic attack. In many dihalogenated heterocyclic systems, the position that is more electronically activated by the ring's heteroatoms will be the preferred site of substitution. Without direct comparative experimental studies on this compound, predictions on regioselectivity are based on these general principles. The stereoselectivity of these reactions is generally not a factor as the pyrazine ring is planar and the substitution occurs at an sp2-hybridized carbon, not a stereocenter.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, with the two halogen atoms providing handles for selective functionalization.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. This compound can participate in this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyrazine ring.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, the supporting ligand, and the base. Patent literature provides an example of a Suzuki-Miyaura coupling of this compound with 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole googleapis.com. Another patent describes a reaction of this compound with an unspecified boronic acid using a catalytic system composed of palladium(II) acetate (B1210297), triphenylphosphine (B44618) as the ligand, and potassium carbonate as the base in dioxane googleapis.com.

The role of the ligand, such as triphenylphosphine, is to stabilize the palladium center and modulate its reactivity. The choice of ligand can influence the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Potassium carbonate is a commonly used inorganic base in Suzuki-Miyaura couplings. Its function is to activate the organoboron species, typically a boronic acid or ester, to facilitate the transmetalation step where the organic group is transferred from boron to the palladium catalyst.

Table 2: Example of a Catalytic System for Suzuki-Miyaura Coupling of this compound

| Component | Role | Reference |

| Palladium(II) acetate | Catalyst Precursor | googleapis.com |

| Triphenylphosphine | Ligand | googleapis.com |

| Potassium carbonate | Base | googleapis.com |

| Dioxane | Solvent | googleapis.com |

The regioselectivity of the Suzuki-Miyaura coupling on this compound is also an important consideration. Generally, the carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity can often be exploited to achieve selective coupling at the bromine-bearing position.

Coupling with Aryl Boronic Acids

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for the formation of biaryl structures. In the case of this compound, the reaction can be controlled to selectively couple at the more reactive C-Br bond.

Formation of Biaryl Compounds

The synthesis of 2-aryl-6-chloropyrazines can be efficiently achieved through the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base to activate the boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

A study on the Suzuki coupling of dichloropyrazines with arylboronic acids highlighted the effectiveness of bis(triphenylphosphine)palladium(II) dichloride as a catalyst in a mixture of acetonitrile (B52724) and aqueous sodium carbonate. clockss.org While this study focused on dichloropyrazines, the principles are directly applicable to this compound, where the bromo-substituent would be expected to react preferentially. Research on the coupling of 2-chloropyrazine (B57796) with arylboronic acids has demonstrated that palladium(II) ONO pincer complexes show excellent catalytic activity with low catalyst loading in a water/toluene medium. rsc.orgresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling of Halogenated Pyrazines with Arylboronic Acids

Note: This table is illustrative and based on reactions with related substrates. Specific yields for this compound would require dedicated experimental investigation.

Heck Reactions with Activated Alkenes

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable method for the vinylation of aromatic and heteroaromatic rings. For this compound, the Heck reaction would be expected to occur selectively at the C-Br bond, allowing for the introduction of various alkenyl groups.

The reaction is typically catalyzed by palladium complexes like palladium(II) acetate, often in the presence of a phosphine ligand. wikipedia.org The choice of base, such as triethylamine (B128534) or potassium carbonate, is also critical for the regeneration of the active palladium(0) catalyst. The reaction with activated alkenes, such as acrylates, is generally efficient. organic-chemistry.org

While specific examples detailing the Heck reaction of this compound with activated alkenes are not extensively documented in readily available literature, the general principles of the Heck reaction on halo-aromatic systems are well-established. youtube.com The reaction would proceed via the standard catalytic cycle of oxidative addition of the C-Br bond to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 2-alkenyl-6-chloropyrazine product.

Negishi Coupling Reactions with Organozinc Reagents

The Negishi coupling is a versatile carbon-carbon bond-forming reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. msu.eduorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

In the context of this compound, the Negishi coupling offers a reliable method for introducing a wide range of organic substituents at the 2-position. The organozinc reagent can be prepared from the corresponding organohalide and activated zinc. A review on the functionalization of pyrazines highlights the use of Negishi coupling for various halopyrazines, demonstrating its utility in this class of compounds. rsc.org For instance, 2-chloro-6-iodopyrazine (B3024086) has been successfully coupled with an acetylenic zinc reagent. rsc.org Given the higher reactivity of the C-Br bond compared to the C-Cl bond, a selective Negishi coupling at the 2-position of this compound is highly feasible.

The choice of catalyst is critical, with systems like tetrakis(triphenylphosphine)palladium(0) being effective for the coupling of bromo-pyridines with organozinc reagents. organic-chemistry.org

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. For this compound, the Sonogashira coupling would selectively occur at the C-Br bond to yield 2-alkynyl-6-chloropyrazine derivatives.

The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine, which also often serves as the solvent. organic-chemistry.org While copper-free Sonogashira protocols have been developed, the traditional copper-cocatalyzed system remains widely used. nih.gov

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides valuable insights into the reaction conditions that could be adapted for this compound. scirp.orgscirp.org In this study, a catalyst system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF with triethylamine as the base at 100°C afforded the desired products in good to excellent yields.

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

| Entry | Amine Substrate | Alkyne | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |

| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | 89 |

Note: This table is based on a related substrate and serves as a guide for potential reaction conditions and outcomes with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. For this compound, this reaction would enable the selective introduction of a primary or secondary amine at the 2-position.

The reaction typically involves a palladium precursor, a phosphine ligand, and a strong base such as sodium tert-butoxide. The choice of ligand is crucial and has been the subject of extensive research, with bulky, electron-rich phosphines often providing the best results. A review on pyrazine functionalization notes that chloropyrazine can be coupled with n-octylamine in high yield with very low catalyst loading. rsc.org Given the higher reactivity of the C-Br bond, this compound is expected to undergo Buchwald-Hartwig amination under even milder conditions.

Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with various amines have been developed, providing a good starting point for the optimization of conditions for this compound. nih.gov

Stille Reactions

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane (organotin) compound. wikipedia.orgorganic-chemistry.org It is a versatile method for the formation of carbon-carbon bonds and is known for its tolerance of a wide variety of functional groups.

For this compound, the Stille reaction would allow for the introduction of various organic groups (alkyl, vinyl, aryl, etc.) at the 2-position by reacting with the corresponding organostannane. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

While specific detailed examples for this compound are not abundant in the general literature, the principles of Stille coupling on halo-aromatics are well-understood. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The higher reactivity of the C-Br bond would ensure selective coupling at the 2-position of this compound. A modified procedure by Buchwald using a combination of Pd(OAc)₂ and XPhos as the catalytic system with CsF as an additive has been shown to be effective for Stille couplings. nih.gov

Photoarylation Reactions with Aromatic Acceptors

Photoarylation reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a green and efficient alternative to traditional cross-coupling methods. The application of these light-mediated transformations to this compound presents unique opportunities and challenges, primarily centered around the selective activation of its two distinct carbon-halogen bonds.

Selective C-Br Bond Cleavage under Photoarylation Conditions

In the context of photoarylation, the selective cleavage of the C-Br bond over the stronger C-Cl bond in this compound is a critical aspect. The difference in bond dissociation energies between C-Br (approximately 280 kJ/mol) and C-Cl (approximately 340 kJ/mol) bonds suggests that the C-Br bond is more susceptible to cleavage under photochemical conditions. Theoretical and experimental studies on similar polyhalogenated aromatic compounds have shown that excitation with specific wavelengths of light can lead to the preferential dissociation of the weaker carbon-halogen bond. For instance, studies on chlorobromomethane have demonstrated that excitation at 248 nm results in the exclusive cleavage of the C-Br bond. pressbooks.pub This principle can be extrapolated to this compound, where controlled irradiation could selectively generate a pyrazinyl radical at the 2-position, which can then be trapped by an aromatic acceptor to form the desired arylated product.

Optimization of Photoarylation Conditions (e.g., Solvents, Additives)

The efficiency and selectivity of photoarylation reactions are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, photosensitizer, and the presence of any additives.

Solvents: The polarity and hydrogen-donating ability of the solvent can significantly influence the reaction pathway. Non-polar, aprotic solvents are often preferred to minimize side reactions such as hydrogen abstraction by the generated radical.

Photosensitizers: The selection of an appropriate photosensitizer is crucial for efficient energy transfer to the substrate. The triplet energy of the sensitizer (B1316253) should be sufficient to induce the desired bond cleavage. Common photosensitizers used in such reactions include acetophenone (B1666503) and benzophenone (B1666685) derivatives.

Additives: The addition of bases or radical scavengers can play a pivotal role in optimizing the reaction. Bases can neutralize any acidic byproducts, while controlled amounts of radical scavengers can help to suppress unwanted side reactions without quenching the desired radical pathway. The optimization of these parameters is essential to achieve high yields and selectivity in the photoarylation of this compound.

Functionalization Strategies of the Pyrazine Ring in this compound

The presence of two distinct halogen atoms on the pyrazine ring of this compound allows for a range of functionalization strategies, primarily through transition metal-catalyzed cross-coupling reactions. These methods enable the introduction of a wide array of functional groups, paving the way for the synthesis of diverse pyrazine derivatives.

Introduction of Diverse Functional Groups

The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling the initial introduction of a substituent at the 2-position. Subsequently, the C-Cl bond can be targeted under more forcing reaction conditions.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halopyrazine with an organoboron reagent. For activated bromopyrazines, Suzuki coupling with arylboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate has been shown to proceed in high yields. mit.edu

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another effective method for C-C bond formation. For instance, 2-chloro-6-iodopyrazine has been successfully coupled with acetylenic zinc reagents. rsc.org By analogy, this compound can be expected to undergo selective coupling at the C-Br position. The choice of catalyst can be critical, with more selective catalysts like Pd(dppf)Cl₂ being employed to control the reaction. rsc.org

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Chloropyrazines have proven to be excellent substrates for Sonogashira coupling reactions. mit.edu The higher reactivity of the C-Br bond in this compound would allow for selective alkynylation at the 2-position.

The table below summarizes the outcomes of various cross-coupling reactions on halopyrazines, which can be extrapolated to predict the reactivity of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Expected Product with this compound (Selective at C-Br) |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 2-Aryl-6-chloropyrazine |

| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | 2-Alkyl/Aryl/Alkynyl-6-chloropyrazine |

| Sonogashira | Terminal alkyne | [Pd(allyl)Cl]₂/PPh₃ | 2-Alkynyl-6-chloropyrazine |

Derivatization Reactions for Enhanced Reactivity

The reactivity of the pyrazine ring in this compound can be further modulated through derivatization. For example, the introduction of an amino group can alter the electronic properties of the ring and influence the regioselectivity of subsequent reactions. The synthesis of 2-amino-3-bromo-6-chloropyrazine (B112278) is a known transformation that provides a different platform for further functionalization. biosynce.com The amino group can direct subsequent electrophilic substitution reactions or be transformed into other functional groups, thereby expanding the synthetic utility of the original scaffold.

Reaction Mechanism Elucidation in this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing methods and developing new synthetic strategies. The mechanisms of the key functionalization reactions are generally well-established.

Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycle for Suzuki-Miyaura, Negishi, and Sonogashira couplings typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This step is generally faster for C-Br bonds than for C-Cl bonds, which is the basis for the observed selectivity.

Transmetalation: The organic group from the organoboron (Suzuki), organozinc (Negishi), or organocopper (formed in situ in Sonogashira) reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Kinetic and computational studies on similar systems have provided detailed insights into these elementary steps, including the role of ligands, bases, and solvents in influencing the reaction rate and selectivity.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple halopyrazines compared to cross-coupling, under certain conditions, direct displacement of the halides by strong nucleophiles can occur. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, and the relative leaving group ability (Br > Cl) would favor substitution at the 2-position. The presence of additional electron-withdrawing groups on the pyrazine ring would further enhance the rate of SNAr reactions.

Mechanistic Studies of Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on halopyrazines is a fundamental transformation. The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the case of this compound, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of this intermediate. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The regioselectivity of the nucleophilic attack is a key aspect of the reactivity of this compound. Generally, the carbon atom bearing the bromine atom is more susceptible to nucleophilic attack than the one with the chlorine atom. This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion.

Table 1: General Steps in the SNAr Mechanism

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile adds to the electron-deficient pyrazine ring at the carbon bearing a halogen atom. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate is formed. |

| 3. Leaving Group Departure | The halide ion is eliminated, and the aromaticity of the pyrazine ring is restored. |

This table provides a generalized overview of the SNAr mechanism.

Understanding Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a sequence of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), migratory insertion (for Heck), and reductive elimination. libretexts.orgwikipedia.orgwikipedia.org

In the context of this compound, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, oxidative addition typically occurs selectively at the C-Br position. This allows for the selective functionalization of the 2-position of the pyrazine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyrazine with an organoboron reagent. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid or ester is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.orgnrochemistry.com

Heck Coupling: In the Heck reaction, the halopyrazine is coupled with an alkene. The catalytic cycle starts with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting arylpalladium(II) complex then undergoes a migratory insertion with the alkene. Subsequent β-hydride elimination yields the coupled product and a hydridopalladium(II) species, which, in the presence of a base, regenerates the active Pd(0) catalyst. wikipedia.orgbyjus.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halopyrazine and a terminal alkyne. The catalytic cycle involves both palladium and copper catalysts. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination then affords the final product. wikipedia.orgnrochemistry.com

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Sonogashira | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

This table outlines the fundamental steps in the catalytic cycles of common cross-coupling reactions.

Radical-Ionic Mechanisms in Coupling Reactions

While many coupling reactions of haloaromatics are well-described by concerted organometallic cycles, radical-ionic mechanisms can also be operative under certain conditions. These mechanisms often involve single-electron transfer (SET) processes, leading to the formation of radical intermediates.

In the context of coupling reactions involving pyrazine derivatives, radical mechanisms can be initiated by photochemical, thermal, or redox processes. For instance, in certain C-H arylation reactions, a radical mechanism may be involved where an aryl radical is generated and then adds to the electron-deficient pyrazine ring. The subsequent steps would involve the loss of a hydrogen atom to regenerate the aromatic system.

The specific involvement of radical-ionic mechanisms in the coupling reactions of this compound is not as extensively documented as the palladium-catalyzed pathways. However, the electron-deficient nature of the pyrazine ring could make it a suitable acceptor for radical species. Further mechanistic investigations, including the use of radical traps and computational studies, would be necessary to fully elucidate the potential role of such pathways in the reactivity of this compound.

Advanced Applications of 2 Bromo 6 Chloropyrazine in Organic Synthesis

2-Bromo-6-chloropyrazine as a Crucial Building Block

The reactivity of this compound is characterized by the differential reactivity of its bromine and chlorine substituents. This allows for site-selective reactions, a highly desirable feature in multi-step organic synthesis. The bromine atom is generally more reactive towards certain coupling reactions, enabling chemists to introduce a specific functional group at the 2-position while leaving the chlorine atom at the 6-position available for subsequent modifications. This stepwise functionalization is key to building complex molecules with precise structural control.

The synthesis of complex organic frameworks, such as metal-organic frameworks (MOFs), relies on the use of well-defined molecular building blocks. cube-synergy.eunih.gov MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating porous structures with a wide range of applications, including catalysis and gas storage. cube-synergy.eu The ability to selectively functionalize this compound makes it an attractive precursor for creating bespoke organic linkers. For instance, a Suzuki or Sonogashira coupling reaction can be performed at the more reactive bromine position, followed by a different coupling reaction at the chlorine position. This sequential approach allows for the incorporation of different functionalities into the linker, which in turn dictates the properties of the resulting MOF.

| Reaction Type | Position of Reactivity | Resulting Structure |

| Suzuki Coupling | C2 (Bromine) | Aryl-substituted chloropyrazine |

| Sonogashira Coupling | C2 (Bromine) | Alkynyl-substituted chloropyrazine |

| Buchwald-Hartwig Amination | C6 (Chlorine) | Amino-substituted pyrazine (B50134) |

This table illustrates the selective reactivity of this compound in common cross-coupling reactions, which is fundamental to its role in constructing complex organic frameworks.

This compound is a key starting material for the synthesis of a variety of other heterocyclic compounds. The pyrazine ring itself is a common motif in many biologically active molecules, and the ability to further elaborate its structure is of significant interest. For example, intramolecular cyclization reactions involving substituents introduced at the 2- and 3-positions can lead to the formation of fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines. ub.edu These fused systems often exhibit unique pharmacological properties and are sought after in drug discovery programs. ub.edu

Perhaps the most widespread application of this compound is as an intermediate in the synthesis of substituted pyrazines. The differential reactivity of the two halogen atoms allows for a high degree of control over the substitution pattern of the final product. rsc.org A common strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the more reactive C-Br bond. This is then followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C-Cl bond. This sequential functionalization provides access to a vast array of di- and tri-substituted pyrazines that would be difficult to synthesize through other methods. nih.gov

Applications in Medicinal Chemistry Research

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The ability to synthesize diverse libraries of substituted pyrazines from this compound makes it an invaluable tool in the search for new drugs.

A significant area of research has focused on the use of this compound derivatives as precursors for novel antitumor agents. biosynce.com The pyrazine core can be decorated with various functional groups that can interact with specific biological targets involved in cancer progression.

One of the most promising applications of this compound in medicinal chemistry is in the synthesis of inhibitors of the SHP2 enzyme. biosynce.com SHP2, a protein tyrosine phosphatase, is a key signaling node in various oncogenic pathways, including the RAS-MAPK pathway. researchgate.netmedchemexpress.com Dysregulation of SHP2 activity is implicated in the development and progression of a number of human cancers. researchgate.net Consequently, the development of small molecule inhibitors of SHP2 has become a major focus of cancer research. researchgate.netnih.gov

This compound has been utilized as a key building block in the synthesis of potent and selective allosteric inhibitors of SHP2. nih.gov The synthesis of these inhibitors often involves the initial substitution of the bromine atom with a suitable amine, followed by a subsequent reaction at the chlorine position to introduce another key binding element. google.com This modular approach allows for the rapid exploration of the structure-activity relationship (SAR) of these inhibitors, leading to the identification of compounds with improved potency and pharmacokinetic properties. nih.gov

| Compound | Target | IC50 (nM) | Reference |

| SHP099 | SHP2 | 71 | nih.gov |

| Compound 1d | SHP2 | 74 | nih.gov |

| Compound 2d | SHP2 | 47 | nih.gov |

| TNO155 | SHP2 | 11 | medchemexpress.com |

This table presents a selection of SHP2 inhibitors, some of which are derived from pyrazine-based scaffolds, highlighting the low nanomolar potency that has been achieved in this class of compounds.

The development of these SHP2 inhibitors underscores the importance of this compound as a starting material in modern drug discovery. The ability to readily access a diverse range of substituted pyrazines has accelerated the development of this important new class of anticancer agents.

Precursor for Antitumor Agents

Development of Pharmaceuticals Targeting Cancer Pathways

The pyrazine scaffold is a prominent feature in many compounds designed to interact with biological systems, and this compound serves as a key starting material in the synthesis of novel anticancer agents. A significant area of research has been its use in the development of inhibitors for protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node and an established oncogene implicated in various malignancies.

Recent studies have demonstrated that 2-amino-3-bromo-6-chloropyrazine (B112278), a derivative of this compound, is an essential intermediate in the synthesis of potent and selective SHP2 inhibitors. biosynce.com The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction, where the chloro- and bromo-substituents on the pyrazine ring allow for sequential and regioselective introduction of different aryl groups. For instance, the synthesis of a series of pyrazine-based SHP2 inhibitors was achieved starting from 3-bromo-6-chloropyrazin-2-amine. biosynce.com This synthetic strategy highlights the utility of the differential reactivity of the C-Br and C-Cl bonds in constructing complex molecules with therapeutic potential.

| Therapeutic Target | Role of this compound Derivative | Key Synthetic Step | Significance |

|---|---|---|---|

| SHP2 (Protein Tyrosine Phosphatase) | Key intermediate (2-amino-3-bromo-6-chloropyrazine) | Suzuki-Miyaura coupling | Enables the synthesis of potent and selective allosteric inhibitors of an oncogenic protein. biosynce.com |

| Akt | Starting material for the synthesis of inhibitors | Not specified | 2-Amino-5-bromo-6-chloropyrazine has been utilized in the synthesis of Akt inhibitors, another important target in cancer therapy. targetmol.com |

Role in Antiviral Agent Synthesis

The pyrazine nucleus is a core structural motif in several antiviral drugs. One of the most notable examples is Favipiravir, a broad-spectrum antiviral agent effective against a range of RNA viruses. While the synthesis of Favipiravir does not directly commence from this compound, the synthetic routes employed for its production underscore the importance of halogenated pyrazine intermediates. The synthesis of Favipiravir often involves the strategic introduction of fluorine and other functional groups onto a pyrazine ring, a process where halogenated precursors are invaluable. The established role of the pyrazine scaffold in antiviral therapy suggests that this compound could serve as a valuable starting material for the development of new antiviral agents.

Development of Targeted Therapies

The development of targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, is a cornerstone of modern oncology. As discussed in the context of cancer pathways, this compound is instrumental in the synthesis of SHP2 inhibitors. biosynce.com These inhibitors are a prime example of targeted therapy, as they are designed to bind to a specific allosteric site on the SHP2 protein, thereby modulating its activity. The ability to selectively modify the this compound core allows for the fine-tuning of the inhibitor's properties to achieve high potency and selectivity for its intended target.

Synthesis of Biologically Active Molecules

Beyond its applications in cancer and antiviral research, this compound is a versatile precursor for a variety of other biologically active molecules. For instance, it can be used to synthesize substituted pyrazine sulfonamides. These compounds have been investigated for their antimicrobial properties. The synthesis typically involves the reaction of a brominated aminopyrazine with various aromatic sulfonyl chlorides. sigmaaldrich.com

Furthermore, derivatives of this compound have been explored for their potential as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. biosynce.com The pyrazine scaffold can be elaborated with different functional groups to generate libraries of compounds for screening against various biological targets.

Studies on Structure-Activity Relationships (SAR) of Derived Compounds

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the basis of structure-activity relationship (SAR) studies. The di-halogenated nature of this compound makes it an excellent scaffold for such studies. The differential reactivity of the bromine and chlorine atoms allows for the sequential and regioselective introduction of a wide variety of substituents.

For example, in the development of SHP2 inhibitors, SAR studies on imidazopyrazine derivatives, which can be synthesized from pyrazine precursors, have revealed the importance of specific nitrogen atoms in the pyrazine core for interaction with the target protein. bldpharm.com Quantitative structure-activity relationship (QSAR) studies have also been performed on pyrazine derivatives to model their antiproliferative activity, providing insights into the electronic and steric factors that govern their biological effects. sigmaaldrich.com These studies are crucial for the rational design of more potent and selective therapeutic agents.

| Compound Class | Key SAR Finding | Methodology | Implication for Drug Design |

|---|---|---|---|

| Imidazopyrazine SHP2 Inhibitors | The N-8 atom of the pyrazine moiety is suggested to interact with Arg111 in the SHP2 binding pocket. bldpharm.com | Synthesis of analogues with varied nitrogen positions and evaluation of inhibitory activity. bldpharm.com | Highlights the importance of specific hydrogen bonding interactions for potent inhibition. bldpharm.com |

| Pyrazine Derivatives as Antiproliferative Agents | QSAR models indicate a high correlation between electronic properties and antiproliferative activity. sigmaaldrich.com | Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) statistical modeling. sigmaaldrich.com | Allows for the virtual screening and prediction of the activity of novel pyrazine-based compounds. sigmaaldrich.com |

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of a compound is a direct result of its interaction with specific molecular targets in the body, such as enzymes and receptors. Derivatives of this compound have been shown to interact with several important enzymes.

As previously mentioned, pyrazine-based compounds have been developed as potent allosteric inhibitors of the SHP2 enzyme. X-ray crystallography studies of these inhibitors in complex with SHP2 have provided detailed insights into their binding mode, revealing key interactions with amino acid residues in the allosteric pocket. bldpharm.com

In another example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatase. Enzyme kinetics studies have shown that these compounds can act as competitive inhibitors of this enzyme.

Applications in Agrochemical Research

The pyrazine heterocycle is also found in some agrochemical compounds. While specific research detailing the direct use of this compound in the synthesis of commercial herbicides, fungicides, or insecticides is not widely available in the public domain, the structural motifs present in this compound are relevant to agrochemical design. For instance, halogenated pyridines, which are structurally related to pyrazines, are used as intermediates in the production of pesticides and herbicides. The versatile reactivity of this compound makes it a potentially valuable building block for the exploration of new agrochemically active compounds. Further research in this area could lead to the development of novel crop protection agents.

Derivatives as Herbicides or Pesticides

While specific commercial herbicides or pesticides based directly on this compound are not widely documented in publicly available literature, the broader class of halogenated pyrazine and pyridine (B92270) derivatives is crucial in the development of crop protection agents. nbinno.com The synthesis of novel agrochemicals often involves the use of versatile chemical intermediates like this compound to create libraries of compounds for screening. The biological activity of such compounds is highly dependent on the substituents attached to the pyrazine core. The bromine and chlorine atoms can be selectively replaced through cross-coupling or nucleophilic substitution reactions to introduce various functional groups, leading to the discovery of new herbicidal or pesticidal activities.

Contribution to Crop Protection Strategies

The contribution of compounds like this compound to crop protection lies in their role as foundational structures for creating next-generation agrochemicals. nbinno.com The development of new pesticides and herbicides is driven by the need to overcome resistance in target organisms and to create more environmentally benign solutions. nbinno.com By providing a scaffold that can be readily modified, this compound enables the exploration of new chemical space in the search for more effective and selective crop protection solutions. nbinno.com The introduction of specific side chains can enhance the efficacy of the final product, improve its metabolic stability in the environment, and fine-tune its mode of action to target specific pests or weeds. nbinno.com

Emerging Applications in Materials Science

The unique electronic and structural properties of the pyrazine ring have led to its exploration in the field of materials science. The incorporation of such heterocyclic systems into polymers can impart desirable characteristics, such as thermal stability, conductivity, and specific optical properties.

Incorporation into Advanced Materials

Pyrazine and its derivatives are being investigated as building blocks for high-performance conjugated polymers. acs.org These materials are of interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells. tandfonline.com The electron-deficient nature of the pyrazine ring can influence the electronic properties of the resulting polymer. While direct incorporation of this compound into advanced materials is an area of ongoing research, its potential lies in its ability to be polymerized or grafted onto other materials. The halogen atoms offer reactive sites for polymerization reactions, allowing for the creation of novel materials with tailored properties.

Synthesis of Functional Polymers

The synthesis of functional polymers containing pyrazine units is an active area of research. researchgate.netacs.org Pyrazine-based polymers have been synthesized for applications such as selective ion removal from wastewater. researchgate.net The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making them suitable for applications in sensing and separation. acs.org this compound, with its two reactive halogen sites, is a potential monomer for the synthesis of such functional polymers. Through polycondensation or cross-coupling polymerization reactions, it could be used to create linear or cross-linked polymers with specific functionalities. The properties of these polymers could be further tuned by the choice of co-monomers and the synthetic methodology employed.

Spectroscopic and Computational Studies on 2 Bromo 6 Chloropyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives of 2-Bromo-6-chloropyrazine, both ¹H and ¹³C NMR are instrumental in confirming the substitution patterns on the pyrazine (B50134) ring.

¹H NMR Analysis of Reaction Productssynblock.com

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the parent compound, this compound, there are two hydrogen atoms attached to the pyrazine ring at positions 3 and 5. Due to the asymmetry of the molecule, these two protons are in distinct chemical environments and are expected to appear as two separate signals (singlets or narrow doublets depending on the coupling constant) in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm.

When this compound undergoes a reaction, such as a nucleophilic substitution at either the bromine or chlorine-bearing carbon, the ¹H NMR spectrum of the product will show significant changes. For example, if a substituent replaces the bromine atom, the chemical shift of the adjacent proton will be altered. The integration and splitting patterns of the signals provide conclusive evidence of the reaction's outcome and the structure of the resulting derivative.

Interactive Table: Predicted ¹H NMR Data for a Hypothetical Reaction Product

The following table illustrates the expected ¹H NMR shifts for a hypothetical derivative, 2-chloro-6-(methylthio)pyrazine, formed from a reaction of this compound.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H3 | 8.3 - 8.6 | Singlet | 1H |

| Pyrazine-H5 | 8.2 - 8.5 | Singlet | 1H |

| Methyl (-SCH₃) | 2.5 - 2.8 | Singlet | 3H |

¹³C NMR Analysis of Reaction Productssynblock.com

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=N, C-Cl, C-Br). The this compound molecule has four carbon atoms in the pyrazine ring, all of which are chemically non-equivalent. Therefore, four distinct signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to the electronegative halogen atoms (C2 and C6) would appear at a lower field (higher ppm value) compared to the carbons bonded to hydrogen (C3 and C5).

Analysis of the ¹³C NMR spectrum of a reaction product is crucial for confirming structural changes. The chemical shift of the carbon atom where a substitution has occurred will change dramatically, providing clear evidence of the new bond formed.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Description |

| C2 | 140 - 145 | Carbon bonded to Bromine |

| C3 | 130 - 135 | Carbon bonded to Hydrogen |

| C5 | 135 - 140 | Carbon bonded to Hydrogen |

| C6 | 145 - 150 | Carbon bonded to Chlorine |

Infrared (IR) Spectroscopy for Functional Group Characterizationsynblock.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching and bending, C=N and C=C stretching vibrations of the aromatic pyrazine ring, and the C-Br and C-Cl stretching vibrations. When the compound is converted into a derivative, the appearance of new peaks (e.g., N-H or O-H stretches) or the disappearance of existing ones provides direct evidence of the chemical transformation.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3000 - 3100 | C-H stretch | Aromatic C-H bond |

| 1550 - 1600 | C=N stretch | Pyrazine ring vibration |

| 1400 - 1500 | C=C stretch | Aromatic ring vibration |

| 1000 - 1200 | C-H in-plane bend | Aromatic C-H deformation |

| 700 - 850 | C-Cl stretch | Carbon-chlorine bond |

| 500 - 600 | C-Br stretch | Carbon-bromine bond |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₄H₂BrClN₂), the mass spectrum is particularly distinctive due to the isotopic abundances of bromine and chlorine. youtube.com Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), while chlorine has two major isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The main peaks would be observed at m/z values corresponding to the different combinations of these isotopes, creating a unique M, M+2, and M+4 pattern that confirms the presence of one bromine and one chlorine atom.

Interactive Table: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approx.) | Isotope Combination | Relative Intensity (approx.) |

| [M]⁺ | 192 | C₄H₂⁷⁹Br³⁵ClN₂ | 100% |

| [M+2]⁺ | 194 | C₄H₂⁸¹Br³⁵ClN₂ / C₄H₂⁷⁹Br³⁷ClN₂ | ~128% |

| [M+4]⁺ | 196 | C₄H₂⁸¹Br³⁷ClN₂ | ~40% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both purifying compounds and assessing their purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoringfishersci.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction. researchgate.net The principle involves spotting a small amount of the reaction mixture onto a stationary phase (e.g., a silica (B1680970) gel plate) and allowing a mobile phase (a solvent or solvent mixture) to move up the plate via capillary action. fishersci.com

Components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate, a chemist can visualize the consumption of the reactant and the formation of the product over time. researchgate.netyoutube.com The disappearance of the starting material's spot and the appearance of a new spot for the product indicate that the reaction is proceeding. thieme.de The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the yield of synthesized chemical compounds, including derivatives of this compound. nih.govvcu.edu The method's high resolution and sensitivity make it ideal for separating the target compound from unreacted starting materials, byproducts, and other impurities. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common modality used for this class of molecules. nih.govresearchgate.net

In a typical RP-HPLC setup for analyzing a this compound derivative, a non-polar stationary phase, such as a C18 column, is used. researchgate.net The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netpensoft.net By running a gradient—systematically varying the solvent ratio during the analysis—or using an isocratic method with a fixed solvent composition, compounds are eluted from the column based on their relative polarity. researchgate.netnih.gov The non-polar stationary phase retains less polar compounds more strongly, resulting in longer retention times.

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at a specific wavelength. pensoft.netmyfoodresearch.com For pyrazine derivatives, this is typically in the UV range. researchgate.net The resulting chromatogram plots detector response against retention time. The area under the peak corresponding to the target compound is proportional to its concentration, which is used to calculate the purity and reaction yield. myfoodresearch.com Method validation is crucial to ensure accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantitation). researchgate.netmyfoodresearch.com

Table 1: Illustrative HPLC Parameters and Results for Purity Analysis

This table represents typical data obtained during the HPLC analysis of a synthesized this compound derivative.

| Parameter | Value/Result | Purpose |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Eluent to move the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection Wavelength | 254 nm | Wavelength at which the pyrazine ring strongly absorbs UV light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Analytical Results | ||

| Retention Time (tR) | 6.8 min | Time taken for the target compound to elute; used for identification. |

| Peak Area | 1,250,000 mAU*s | Proportional to the amount of the compound. |

| Total Peak Area | 1,280,000 mAU*s | Sum of all peak areas in the chromatogram. |

| Calculated Purity | 97.7% | (Peak Area of Compound / Total Peak Area) x 100. |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and predict the reactivity of molecules. researchgate.netsemanticscholar.org DFT, particularly using hybrid functionals like B3LYP, has become a standard approach for achieving a balance between computational cost and accuracy in predicting the properties of halogenated heterocycles. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties derived from the molecular orbitals. researchgate.netresearchgate.net

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govnih.govscielo.org.mx These include:

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

By calculating these descriptors for this compound and its derivatives, researchers can predict how substitutions on the pyrazine ring will influence its reactivity in chemical reactions. mdpi.comchemrxiv.org For instance, the introduction of an electron-donating or electron-withdrawing group can significantly alter the HOMO-LUMO gap and other reactivity indices. chemrxiv.org

Table 2: Representative DFT-Calculated Reactivity Descriptors

This table provides a hypothetical comparison of DFT-calculated electronic properties for this compound and a notional derivative to illustrate how these values predict reactivity.

| Descriptor | This compound (Parent) | Derivative X (e.g., with -NH2 group) | Interpretation |

|---|---|---|---|

| HOMO Energy | -7.2 eV | -6.5 eV | The derivative is a better electron donor. |

| LUMO Energy | -1.5 eV | -1.3 eV | The derivative is a slightly poorer electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | 5.2 eV | The derivative is predicted to be more reactive. |

| Chemical Potential (µ) | -4.35 eV | -3.90 eV | Electrons have a higher tendency to escape from the derivative. |

| Chemical Hardness (η) | 2.85 eV | 2.60 eV | The derivative is "softer" and more polarizable. |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as a this compound derivative, and a biological macromolecule, typically a protein. nih.gov These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. jetir.orgmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. jetir.org The output provides a binding affinity or score (often in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. nih.govresearchgate.net This allows for the virtual screening of many derivatives to prioritize which ones to synthesize and test experimentally. Studies on pyrazine derivatives have shown their potential to interact with various protein targets, including enzymes crucial for bacterial survival like L,D-transpeptidase or kinases like PIM-1. jetir.orgresearchgate.net The halogen atoms (bromine and chlorine) on the pyrazine ring can participate in specific interactions, such as halogen bonds, which can enhance binding affinity. nih.govx-mol.com